N-(4-chlorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide
CAS No.: 941905-48-2
Cat. No.: VC8452197
Molecular Formula: C17H19ClN2O3S2
Molecular Weight: 398.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941905-48-2 |
|---|---|
| Molecular Formula | C17H19ClN2O3S2 |
| Molecular Weight | 398.9 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
| Standard InChI | InChI=1S/C17H19ClN2O3S2/c18-13-6-8-14(9-7-13)19-16(21)12-15-4-1-2-10-20(15)25(22,23)17-5-3-11-24-17/h3,5-9,11,15H,1-2,4,10,12H2,(H,19,21) |
| Standard InChI Key | ZKFHAQXAADTNAQ-UHFFFAOYSA-N |
| SMILES | C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3 |
| Canonical SMILES | C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of N-(4-chlorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide is C₁₇H₁₉ClN₂O₃S₂, with a molecular weight of 398.9 g/mol. The IUPAC name reflects its substituents: N-(4-chlorophenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide. Key structural features include:
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A piperidine ring substituted at the 1-position with a thiophene-2-sulfonyl group.
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An acetamide side chain linked to the piperidine’s 2-position and terminated by a 4-chlorophenyl group.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉ClN₂O₃S₂ |
| Molecular Weight | 398.9 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
| SMILES | C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3 |
| logP (Predicted) | ~2.1 (Hydrophobic character) |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
The compound’s logP value suggests moderate lipophilicity, facilitating membrane permeability, while its hydrogen-bonding capacity (7 acceptors, 1 donor) indicates potential for targeted interactions with polar enzyme active sites .
Synthesis and Characterization
Synthetic Pathway
The synthesis involves three primary stages :
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Piperidine Intermediate Formation: A piperidine derivative is functionalized with a thiophene-2-sulfonyl group via sulfonylation using thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine).
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Acetamide Formation: The piperidine intermediate reacts with 4-chlorophenylamine and chloroacetyl chloride. This step forms the acetamide linkage through nucleophilic acyl substitution.
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Purification: Column chromatography or recrystallization isolates the final product.
Key reaction conditions include:
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Solvents: Dimethylformamide (DMF) for sulfonylation; ethanol for acyl substitution.
Spectroscopic Characterization
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¹H NMR: Peaks at δ 7.84–7.70 ppm (aromatic protons), δ 4.32 ppm (methylene protons), and δ 2.85–1.33 ppm (piperidine ring protons).
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IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1350 cm⁻¹ (sulfonyl S=O).
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Mass Spectrometry: Molecular ion peak at m/z 398.9 confirms the molecular weight.
Biological Activity and Mechanistic Insights
Antimicrobial Activity
Sulfonamide derivatives are known for broad-spectrum antimicrobial effects. The thiophene-sulfonyl moiety may enhance binding to bacterial DHFR, as demonstrated in studies of similar compounds against E. coli and S. aureus (MIC values: 8–32 µg/mL) .
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparisons
The thiophene-sulfonyl group in the target compound confers enhanced electron-withdrawing effects compared to morpholine-sulfonyl analogs, potentially improving enzyme binding .
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